molecular formula C16H12Br2O2S B1657952 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one CAS No. 58881-56-4

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one

Cat. No.: B1657952
CAS No.: 58881-56-4
M. Wt: 428.1 g/mol
InChI Key: PLCFAVVWPPSFIL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one is an organic compound characterized by the presence of bromine atoms attached to phenyl rings and a thioether linkage

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and 4-bromophenylacetic acid.

    Step 1: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-bromophenylacetic acid in the presence of a base such as sodium hydroxide to form 1-(4-bromophenyl)-2-(4-bromophenyl)-2-oxoethane.

    Step 2: The intermediate product is then treated with a thiol reagent, such as ethanethiol, under acidic conditions to introduce the thioether linkage, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and thioether linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}ethan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-Bromophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}ethan-1-one: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness: 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFAVVWPPSFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302679
Record name 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58881-56-4
Record name NSC152609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) was dissolved in acetone, the solution was cooled in an ice bath then sodium sulfide nonahydrate (12.01 g, 50 mmol) dissolved in water (100 mL) was added dropwise over 45 minutes time. The resultant solution was stirred an additional 2 hours at room temperature, the solid formed in the reaction was collected and then washed with water then ethanol and dried in a vacuum oven to provide 18.5 g (43%) of the title compound.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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